![molecular formula C18H16N4OS B5751905 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5751905.png)
1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline is not fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes or proteins in the target cells. For instance, the compound has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting the activity of specific enzymes involved in cell proliferation. Similarly, the compound has been reported to inhibit the growth of certain microorganisms by disrupting the cell membrane or inhibiting specific enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. The compound has been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to possess neuroprotective properties by inhibiting the activity of specific enzymes involved in neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline in lab experiments include its high yield, ease of synthesis, and potential therapeutic applications. However, the limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action and potential toxicity.
Orientations Futures
There are various future directions for the research on 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline. Some of these include:
1. Further studies to understand the mechanism of action of the compound and its potential toxicity.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Testing the compound against a wider range of microorganisms and cancer cell lines to determine its potential therapeutic applications.
4. Development of new formulations of the compound to improve its solubility and bioavailability.
5. In vivo studies to determine the pharmacokinetics and pharmacodynamics of the compound.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been shown to possess various biological activities. Further studies are needed to fully understand the mechanism of action and potential toxicity of the compound. However, the compound holds great promise for the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-thiol with indoline-2,3-dione in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at a specific temperature and under controlled conditions. The yield of the product obtained using this method is reported to be high.
Applications De Recherche Scientifique
The potential therapeutic applications of 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline have been extensively studied in recent years. This compound has been reported to exhibit various biological activities such as antimicrobial, antifungal, and anticancer activities. It has also been shown to possess antioxidant and anti-inflammatory properties. The compound has been tested against various microorganisms and cancer cell lines in vitro and has shown promising results.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(21-11-10-14-6-4-5-9-16(14)21)12-24-18-19-13-22(20-18)15-7-2-1-3-8-15/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSJFTRUIZDPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
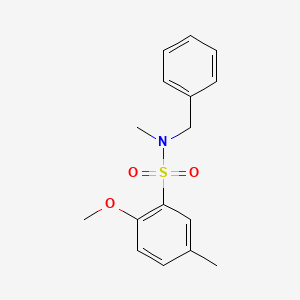
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
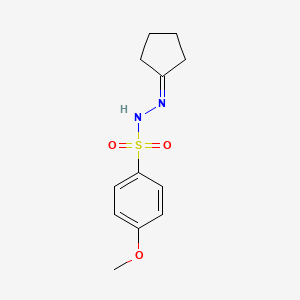
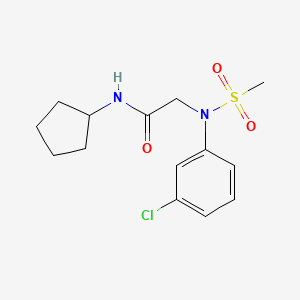
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5751854.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)
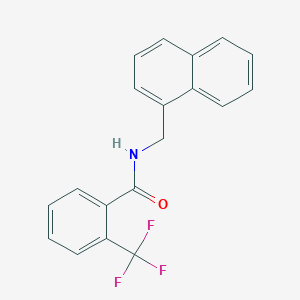
![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)
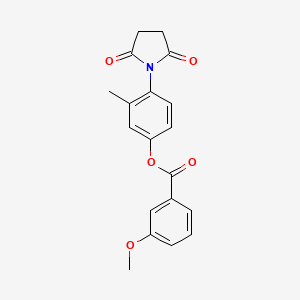
![1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5751895.png)
![N,N-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5751896.png)
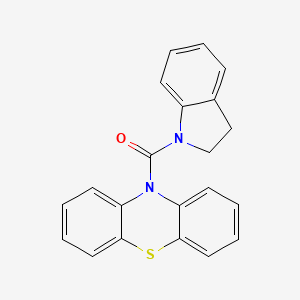
![2-[(anilinocarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5751910.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)
